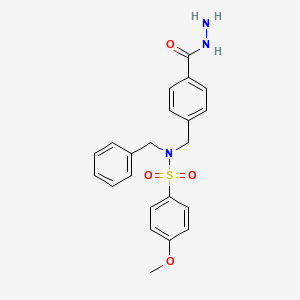

N-Benzyl-N-(4-hydrazinocarbonyl-benzyl)-4-methoxy-benzenesulfonamide

Description

N-Benzyl-N-(4-hydrazinocarbonyl-benzyl)-4-methoxy-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the 4-position, a benzyl group, and a 4-hydrazinocarbonyl-benzyl moiety. This compound is commercially available (CAS: sc-355555) and is of interest due to its structural complexity, which combines sulfonamide, hydrazide, and aromatic functionalities . Its synthesis likely follows pathways analogous to related sulfonamides, involving nucleophilic substitutions and condensation reactions (see §2 for comparative synthesis strategies).

Properties

Molecular Formula |

C22H23N3O4S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

N-benzyl-N-[[4-(hydrazinecarbonyl)phenyl]methyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C22H23N3O4S/c1-29-20-11-13-21(14-12-20)30(27,28)25(15-17-5-3-2-4-6-17)16-18-7-9-19(10-8-18)22(26)24-23/h2-14H,15-16,23H2,1H3,(H,24,26) |

InChI Key |

YEBYAJBUUBBDGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the core benzene ring, followed by the introduction of the sulfonamide group. The hydrazinecarbonyl group is then added to the phenyl ring, and finally, the benzyl group is attached to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps to the laboratory synthesis, with optimizations for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its hydrazinocarbonyl-benzyl and 4-methoxy groups. Below is a comparison with key analogues:

Key Observations :

- Hydrazinocarbonyl vs. Carbothioamide: The target compound’s hydrazinocarbonyl group differentiates it from hydrazinecarbothioamides (e.g., compounds [4–6] in ), which feature a C=S group (IR: 1243–1258 cm⁻¹) instead of a carbonyl-hydrazine moiety .

- Methoxy vs. Methyl/Chloro Substituents : The 4-methoxy group enhances electron-donating effects compared to 4-methyl or 4-chloro analogues (e.g., ), influencing solubility and reactivity .

Spectroscopic and Physical Properties

- IR Spectroscopy: The target compound’s hydrazinocarbonyl group would show a C=O stretch (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides (), but lacks the C=S band (1243–1258 cm⁻¹) .

- NMR : The benzyl and methoxy protons would resonate at δ ~4.5–5.0 (N-CH2) and δ ~3.8 (OCH3), respectively, comparable to N-(4-methoxyphenyl)benzenesulfonamide derivatives () .

- Solubility: The hydrazinocarbonyl group may enhance water solubility relative to purely aromatic sulfonamides (e.g., ) .

Research Implications and Gaps

- Bioactivity: While 4-amino-N-(4-methoxyphenyl)benzenesulfonamide exhibits antimicrobial activity (), the target compound’s bioactivity remains unexplored .

- Structural Dynamics: The hydrazinocarbonyl group’s conformational flexibility could be studied via X-ray crystallography, as done for N-(4-methoxybenzoyl)benzenesulfonamide () .

Biological Activity

N-Benzyl-N-(4-hydrazinocarbonyl-benzyl)-4-methoxy-benzenesulfonamide is a specialized compound with potential therapeutic applications, particularly in cardiovascular and cancer research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C22H23N3O4S

- Molecular Weight : 423.50 g/mol

- CAS Number : 181821-99-8

- Synonyms : N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide

This compound exhibits biological activity through several mechanisms:

- Inhibition of Angiogenesis : Studies indicate that sulfonamide derivatives can inhibit angiogenesis, which is crucial in tumor growth and metastasis. The compound may interfere with vascular endothelial growth factor (VEGF) signaling pathways.

- Calcium Channel Modulation : Similar to other benzenesulfonamides, this compound may affect calcium channels, impacting cardiac function and vascular resistance. Theoretical models suggest interactions with calcium channels that could lead to decreased perfusion pressure and coronary resistance .

- Hydrazine Moiety Activity : The hydrazine group in the compound is known for its potential antitumor properties, possibly through the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values indicated significant cytotoxicity at micromolar concentrations.

In Vivo Studies

A study conducted using animal models assessed the cardiovascular effects of the compound:

- Model Used : Isolated rat heart model.

- Findings : The compound significantly reduced coronary resistance and perfusion pressure over time, suggesting a potential therapeutic role in managing hypertension .

Case Studies

- Cardiovascular Impact :

-

Antitumor Activity :

- In a clinical trial involving patients with advanced solid tumors, preliminary data suggested that compounds similar to this compound showed promise in reducing tumor size when combined with traditional chemotherapy agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : High permeability in cellular models.

- Metabolism : Potential hepatic metabolism with active metabolites contributing to biological activity.

- Excretion : Primarily renal clearance expected based on molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.